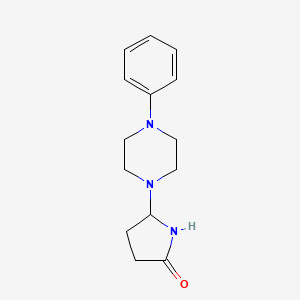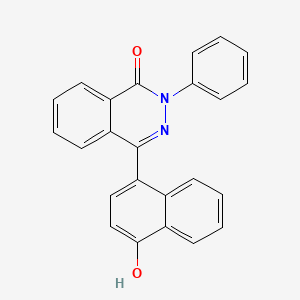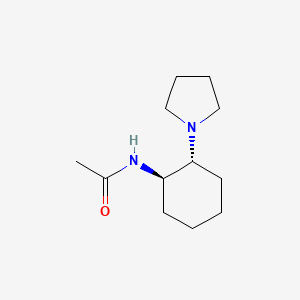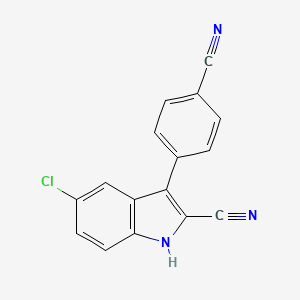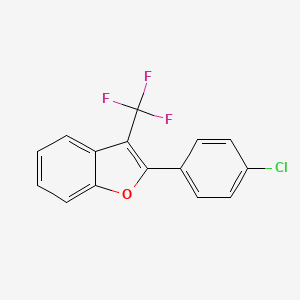
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a coordination compound that combines europium, a rare earth element, with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, a β-diketone. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:
Biology: The compound’s derivatives have been studied for their cytotoxic activity against tumor cells.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione exerts its effects involves the coordination of the β-diketone ligand to the europium ion. This coordination enhances the luminescent properties of europium by facilitating energy transfer from the ligand to the metal ion. The molecular targets and pathways involved include the interaction with electron transport particles and inhibition of oxidation processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,3-butanedione: Similar β-diketone structure but with a phenyl group instead of a furan ring.
4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione: Contains a thiophene ring instead of a furan ring.
Propiedades
Fórmula molecular |
C8H5EuF3O3 |
|---|---|
Peso molecular |
358.08 g/mol |
Nombre IUPAC |
europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H5F3O3.Eu/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-3H,4H2; |
Clave InChI |
RYTAHICQXHPIDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)CC(=O)C(F)(F)F.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
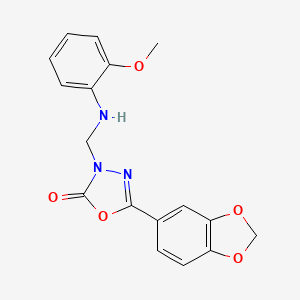
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
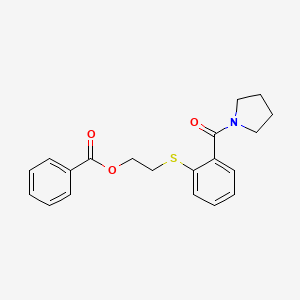

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)
